3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thienopyridine-carboxamide class, characterized by a fused bicyclic system combining a thiophene ring with a pyridine moiety. The core structure includes a seven-membered cyclohepta ring, distinguishing it from smaller cyclopenta or cyclohexa analogs. Key structural features include:
- 2,5-Dimethoxyphenyl carboxamide: The methoxy groups may improve solubility and influence binding affinity through hydrogen bonding or steric effects.
- 3-Amino group: Provides a site for hydrogen bonding or derivatization, common in bioactive molecules.
Properties
IUPAC Name |
6-amino-N-(2,5-dimethoxyphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-30-14-10-11-18(31-2)17(13-14)27-24(29)23-22(26)21-20(19-9-6-12-32-19)15-7-4-3-5-8-16(15)28-25(21)33-23/h6,9-13H,3-5,7-8,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHOSWXZRSOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C25H25N3O4S
- Molecular Weight: 463.55 g/mol
- CAS Number: 799782-50-6
The biological activity of this compound is thought to involve several mechanisms:
- DNA Binding: Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and affecting cell proliferation .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, which could lead to anti-inflammatory or anti-cancer effects.
Antitumor Activity
Research has indicated that derivatives similar to this compound can exhibit significant antitumor properties. For instance:
- In Vitro Studies: Compounds with similar structures were tested against various cancer cell lines (e.g., A549, HCC827) using MTS cytotoxicity assays. Results showed that certain derivatives had IC50 values in the micromolar range, indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | A549 | 6.26 ± 0.33 |
| Similar Compound B | HCC827 | 20.46 ± 8.63 |
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of compounds containing similar furan and thieno structures:
- Broad Spectrum Activity: Certain furan derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that modifications in the structure can enhance antimicrobial properties .
Case Studies
-
Case Study on Antitumor Efficacy:
A study involving a series of furan-based compounds demonstrated that modifications at specific positions (like the introduction of methoxy groups) significantly enhanced their cytotoxicity against lung cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound could be promising candidates for further development in cancer therapy . -
Antimicrobial Evaluation:
Another research effort focused on evaluating the antimicrobial activity of furan derivatives against pathogenic bacteria. The results suggested that compounds with a furan moiety exhibited considerable inhibition zones against tested strains, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Core Ring Systems
Key Observations :
Physical Properties
Key Observations :
Antiplasmodial Activity
- KuSaSch100 and KuSaSch101 exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, attributed to their chloro/fluorophenyl groups enhancing membrane penetration .
- Target Compound : The furan-2-yl group may reduce antiplasmodial potency compared to phenyl analogs due to decreased hydrophobicity but could improve selectivity.
Anticancer Potential
- Thienopyridines with trifluoromethyl groups (e.g., ) show EGFR/VEGFR-2 inhibition (IC₅₀: 50–100 nM) .
- The 3-amino group in the target compound could facilitate interactions with kinase ATP-binding pockets, similar to reported derivatives .
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with a thienopyridine core functionalized via nucleophilic substitution or condensation. For example, refluxing 4-chloro-cyclohepta[b]thieno[3,2-e]pyridine derivatives with substituted benzenesulfonamides in isopropanol (10–12 hours) yields carboxamide analogs . Purification via recrystallization from ethanol or chromatography (e.g., dichloromethane/ethyl acetate) ensures purity. Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading to suppress side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : and NMR identify substituents and confirm regioselectivity (e.g., furan-2-yl vs. methoxyphenyl groups) .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray diffraction : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, essential for absolute configuration determination .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Standard assays include:
- Cell viability : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., EGFR/VEGFR-2) using fluorescence polarization or radiometric methods .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Systematic modifications to the furan-2-yl , dimethoxyphenyl , or cyclohepta[b]thieno moieties can alter steric/electronic profiles. For example:
- Replacing the furan with thiophene improves lipophilicity and membrane permeability .
- Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances target affinity .
- Docking studies (AutoDock, Schrödinger) predict binding modes to EGFR/VEGFR-2, guiding rational substitutions .
Q. What computational strategies resolve contradictions in biological data across studies?
- QSAR modeling : Correlates physicochemical descriptors (logP, polar surface area) with IC values to identify outliers .
- Molecular dynamics simulations : Assess target-ligand stability over time (e.g., RMSD plots) to explain variability in enzyme inhibition .
- Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .
Q. How can metabolic stability and off-target effects be evaluated preclinically?
- CYP450 inhibition assays : Screen for interactions using human liver microsomes and LC-MS/MS metabolite profiling .
- Plasma stability studies : Incubate the compound in rodent/human plasma (37°C, 24 hours) to assess degradation kinetics .
- Off-target profiling : Utilize kinase panels (e.g., Eurofins) or proteome-wide affinity capture to identify unintended targets .
Methodological Tables
Table 1: Key Synthetic Intermediates and Their Roles
Table 2: Common Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
